molecular formula C16H14BrNO3 B312721 Ethyl 4-[(4-bromobenzoyl)amino]benzoate

Ethyl 4-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B312721
M. Wt: 348.19 g/mol
InChI Key: LLSKTZLKVNCYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-bromobenzoyl)amino]benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the 4-position with a (4-bromobenzoyl)amino group. The compound features a bromine atom on the benzoyl moiety, which enhances its electron-withdrawing properties and influences reactivity in synthetic applications. Its molecular formula is C₁₆H₁₄BrNO₃, with a molecular weight of 348.196 g/mol . The ester group (ethyl) contributes to solubility in organic solvents, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. This compound is typically synthesized via condensation reactions between ethyl 4-aminobenzoate and 4-bromobenzoyl chloride, followed by purification through recrystallization or chromatography .

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

ethyl 4-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

LLSKTZLKVNCYDU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional diversity of ethyl 4-[(4-bromobenzoyl)amino]benzoate analogs allows for systematic comparisons based on substituent effects, synthesis pathways, and bioactivity. Below is a detailed analysis:

Structural Variations
Compound Name Substituents on Benzoyl/Other Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-Bromobenzoyl C₁₆H₁₄BrNO₃ 348.196 Bromine at para position; planar aromatic system with intramolecular hydrogen bonding
Ethyl 2-[(4-bromobenzoyl)amino]benzoate 4-Bromobenzoyl (amino at 2-position) C₁₆H₁₄BrNO₃ 348.196 Positional isomer; steric hindrance due to ortho substitution
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate 4-Chloro-3-nitrobenzoyl C₁₆H₁₃ClN₂O₅ 372.744 Electron-withdrawing Cl and NO₂ groups; increased acidity of the amide proton
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Bromophenylacetyl (CH₂CO linkage) C₁₇H₁₆BrNO₃ 362.220 Flexible acetyl spacer; altered electronic conjugation compared to benzoyl derivatives
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoyl C₁₆H₁₄FNO₃ 311.290 Smaller halogen (F) reduces steric bulk; stronger hydrogen-bond acceptor

Key Observations :

  • Positional Isomerism: Ethyl 2-[(4-bromobenzoyl)amino]benzoate exhibits reduced conjugation due to the ortho-substituted amino group, leading to distinct crystallographic packing (e.g., dihedral angles between aromatic rings differ from the para-substituted analog) .
  • Electron-Withdrawing Effects : The chloro-nitro derivative displays enhanced electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the bromo analog.
  • Steric and Electronic Modulation : The fluorobenzoyl derivative offers improved solubility in polar solvents due to fluorine's electronegativity, whereas the phenylacetyl analog introduces conformational flexibility.

Comparison :

  • The bromobenzoyl derivative is synthesized via direct acylation, while iodobenzyl analogs require multi-step reactions (condensation + reduction).
  • Thioamide derivatives leverage isothiocyanate intermediates, highlighting the versatility of the 4-aminobenzoate scaffold in nucleophilic substitution.
Physicochemical Properties
Compound Solubility Melting Point (°C) Spectral Data (Key Peaks)
This compound DCM, DMSO; insoluble in water 145–148 ¹H NMR (CDCl₃): δ 8.05 (d, ArH), 1.40 (t, CH₃)
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate Ethanol, acetone; moderate aqueous solubility 132–135 ¹⁹F NMR: δ -110 ppm (CF coupling)
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate Chloroform, THF 162–165 IR: 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric)

Trends :

  • Bromine and chlorine substituents increase molecular weight and melting points compared to fluorine analogs.
  • Nitro groups introduce strong IR absorption bands, aiding in structural confirmation.

Insights :

  • Thioamide derivatives show promise in oncology, while nitro-containing analogs target parasitic enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.